

Commercial Availability and Synthetic Applications of Chiral 3-Methylpyrrolidine: A Technical Guide

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Compound of Interest

Compound Name: 3-Methylpyrrolidine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral **3-methylpyrrolidine** is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The stereochemistry at the C3 position plays a crucial role in determining the pharmacological activity and selectivity of drug candidates. This technical guide provides an in-depth overview of the commercial availability of (R)- and (S)-**3-methylpyrrolidine**, details on their synthesis, and insights into their application in drug development, particularly as a key intermediate for the synthesis of active pharmaceutical ingredients (APIs).

Commercial Availability

Both enantiomers of **3-methylpyrrolidine** are commercially available, primarily as their hydrochloride salts, to ensure stability and ease of handling. A variety of chemical suppliers offer these compounds in research to bulk quantities. While purity levels are generally high, specifications regarding enantiomeric excess (ee) can vary and may not always be explicitly stated for all products. Researchers are advised to consult supplier-specific certificates of analysis for detailed purity information.

Below is a summary of representative commercial sources and available data for chiral **3-methylpyrrolidine** hydrochloride.

Enantiomer	Form	Supplier Examples	Typical Purity	Molecular Formula	Molecular Weight (g/mol)	CAS Number
(R)-3-Methylpyrrolidine	Hydrochloride Salt	Sigma-Aldrich, CymitQuimica, ChemicalBook	≥97% ^[1]	C ₅ H ₁₂ ClN	121.61 ^[2]	235093-98-8 ^[3]
(S)-3-Methylpyrrolidine	Hydrochloride Salt	Sigma-Aldrich, Benchchem, Amerigo Scientific	Not always specified ^[2]	C ₅ H ₁₂ ClN	121.61 ^[2]	Not consistently provided

Note: The information in this table is illustrative. Researchers should always verify the specifications from their chosen supplier. Sigma-Aldrich, for instance, notes that for some of its "AldrichCPR" grade products, it does not collect analytical data, and the buyer assumes responsibility for confirming product identity and purity^{[2][4]}.

Synthetic Protocols

The synthesis of enantiomerically pure **3-methylpyrrolidine** derivatives often starts from chiral precursors. One documented approach involves the asymmetric synthesis of (R)-**3-Methylpyrrolidine-3-carboxylic acid**, which showcases the introduction of the chiral pyrrolidine ring.

Example: Synthesis of (R)-Ethyl 1-Benzyl-3-methyl-2-oxopyrrolidine-3-carboxylate

This multi-step synthesis provides a pathway to a chiral **3-methylpyrrolidine** derivative. The following is a summary of a key step in a published synthetic route^[5]:

Reaction: Ring formation to yield (R)-Ethyl 1-Benzyl-3-methyl-2-oxopyrrolidine-3-carboxylate.

Materials:

- (R)-Ethyl 2-(N-benzyl-2-bromo-N-ethylamido)-2-methylpropanoate
- Anhydrous Tetrahydrofuran (THF)
- Sodium Hydride (NaH)

Procedure:

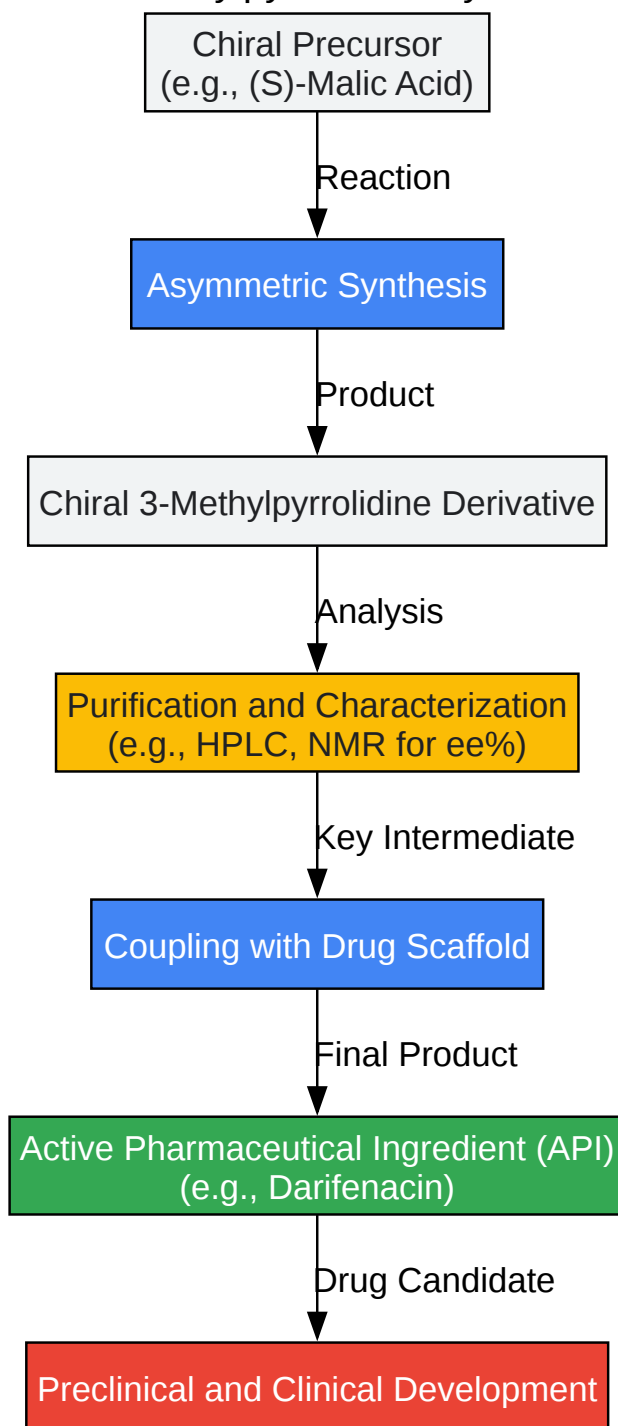
- To a solution of (R)-Ethyl 2-(N-benzyl-2-bromo-N-ethylamido)-2-methylpropanoate (1.8 mmol) in 2 mL of anhydrous THF, add sodium hydride.
- The reaction mixture is stirred, and the progress is monitored by an appropriate method (e.g., TLC).
- Upon completion, the reaction is quenched, and the product is extracted and purified.

This example illustrates a common strategy in heterocyclic chemistry where a chiral starting material is cyclized to form the desired pyrrolidine ring system. The full synthesis of chiral **3-methylpyrrolidine** often involves further steps of reduction and deprotection.

Logical Workflow for Synthesis and Application

The following diagram illustrates a generalized workflow from the synthesis of a chiral **3-methylpyrrolidine** derivative to its application in the development of a drug candidate.

Workflow for Chiral 3-Methylpyrrolidine Synthesis and Application



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Workflow from precursor to drug development.

Application in Drug Discovery: The Case of Darifenacin

Chiral **3-methylpyrrolidine** is a critical intermediate in the synthesis of several pharmaceuticals. A prominent example is its use in the production of Darifenacin, a muscarinic M3 receptor antagonist for the treatment of overactive bladder[6][7]. The (S)-enantiomer of a 3-pyrrolidinyl derivative is essential for the drug's efficacy.

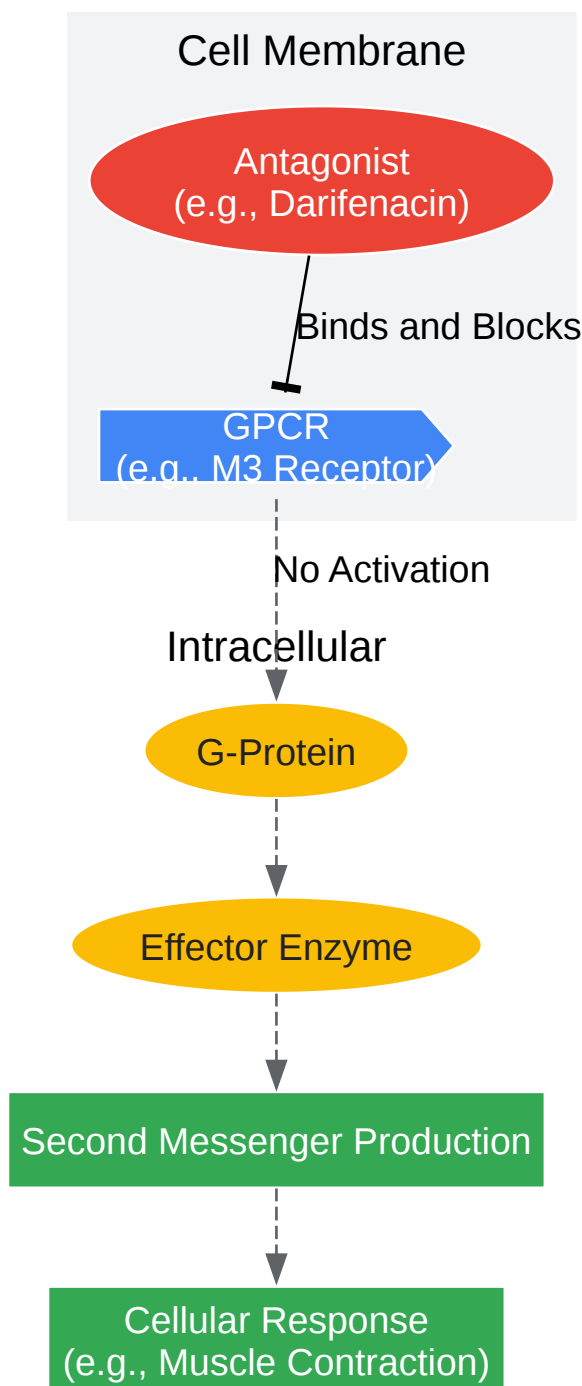
The synthesis of Darifenacin involves the coupling of a chiral pyrrolidine intermediate with other molecular fragments to construct the final API[6]. The stereochemistry of the **3-methylpyrrolidine** core directly influences the binding affinity and selectivity of Darifenacin for the M3 receptor.

Signaling Pathway Involvement

While a detailed diagram of a specific signaling pathway directly modulated by **3-methylpyrrolidine** itself is not readily available, its derivatives are designed to interact with specific biological targets. For instance, Darifenacin, containing a chiral pyrrolidine moiety, selectively antagonizes the M3 muscarinic acetylcholine receptor. This interaction blocks the signaling cascade that leads to bladder muscle contraction.

The general mechanism for a G-protein coupled receptor (GPCR) antagonist like Darifenacin is illustrated below.

General GPCR Antagonist Mechanism



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Mechanism of a GPCR antagonist.

Conclusion

Chiral **3-methylpyrrolidine** is a readily available and highly valuable building block for the synthesis of complex, biologically active molecules. Its stereocenter is a key determinant of pharmacological activity, making enantiomerically pure forms essential for modern drug discovery and development. The synthetic routes to these compounds are well-established, and their utility is demonstrated by their incorporation into marketed drugs. Researchers and drug development professionals can leverage the commercial availability and known synthetic methodologies of chiral **3-methylpyrrolidine** to accelerate the discovery of new and improved therapeutics.

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